Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]- typically involves the reaction of benzenesulfonyl chloride with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar structures but different substituents on the benzene ring.
Pyridine derivatives: Compounds containing the pyridine ring but with different functional groups attached.
Uniqueness
Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]- is unique due to its dual functional groups, which allow it to interact with multiple molecular targets. This dual functionality enhances its potential as a versatile compound in various applications, from medicinal chemistry to industrial processes .
Properties
CAS No. |
74028-05-0 |
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Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O2S/c13-18(16,17)12-5-3-11(4-6-12)15-9-10-2-1-7-14-8-10/h1-9H,(H2,13,16,17) |
InChI Key |
STNBYNGRKDOMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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